Cas no 1261471-90-2 (2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine)

2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine
-
- インチ: 1S/C13H7F6NO/c14-12(15,16)8-3-1-7(2-4-8)9-5-6-20-11(21)10(9)13(17,18)19/h1-6H,(H,20,21)
- InChIKey: FUJDSYZPBZKOEJ-UHFFFAOYSA-N
- SMILES: FC(C1C(NC=CC=1C1C=CC(C(F)(F)F)=CC=1)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 21
- 回転可能化学結合数: 1
- 複雑さ: 480
- XLogP3: 3.2
- トポロジー分子極性表面積: 29.1
2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024001792-1g |
2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine |
1261471-90-2 | 97% | 1g |
$1730.40 | 2023-09-03 | |
Alichem | A024001792-500mg |
2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine |
1261471-90-2 | 97% | 500mg |
$1068.20 | 2023-09-03 | |
Alichem | A024001792-250mg |
2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine |
1261471-90-2 | 97% | 250mg |
$659.60 | 2023-09-03 |
2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine 関連文献
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridineに関する追加情報
Introduction to 2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine (CAS No. 1261471-90-2)
2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine, identified by its CAS number 1261471-90-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class, characterized by a six-membered heterocyclic ring containing nitrogen, which is a pivotal structural motif in many biologically active molecules. The presence of multiple functional groups, including hydroxyl, trifluoromethyl, and phenyl substituents, endows this compound with unique chemical properties and potential applications.
The trifluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates. In recent years, the incorporation of trifluoromethyl groups into pharmaceutical molecules has been extensively studied for its ability to modulate pharmacokinetic profiles. For instance, drugs such as fluoxetine and lansoprazole utilize trifluoromethyl moieties to improve their efficacy and duration of action. Similarly, the 4-(trifluoromethyl)phenyl group in 2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine contributes to its complex intermolecular interactions, making it a valuable scaffold for designing novel compounds.
The hydroxyl group at the 2-position of the pyridine ring introduces polarity and potential hydrogen bonding capabilities, which can influence both the solubility and bioavailability of derivatives. This balance between hydrophobicity and hydrophilicity is crucial in drug design, as it can affect how a molecule interacts with biological targets. The structural arrangement of these substituents also suggests potential for electronic effects that could be exploited in medicinal chemistry.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies indicate that 2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine may exhibit interactions with various enzymes and receptors due to its aromatic system and heterocyclic core. These interactions are critical for understanding its potential role in therapeutic applications.
In the realm of agrochemicals, pyridine derivatives are widely used as intermediates in the synthesis of pesticides and herbicides. The unique combination of functional groups in 2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine makes it a promising candidate for developing new agrochemical agents that target specific biological pathways in pests while minimizing environmental impact.
One of the most exciting areas of research involving this compound is its potential as a building block for more complex molecules. Researchers are exploring its reactivity towards various coupling reactions, such as Suzuki-Miyaura cross-coupling, which could lead to the synthesis of novel heterocyclic compounds with enhanced biological activity. The trifluoromethyl groups present in the structure provide excellent handles for further functionalization, allowing chemists to tailor properties such as solubility, bioavailability, and metabolic stability.
The synthesis of 2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine presents both challenges and opportunities for synthetic chemists. The presence of multiple reactive sites necessitates careful selection of reaction conditions to achieve high yields and purity. However, advances in synthetic methodologies have made it increasingly feasible to construct such complex molecules efficiently. Techniques such as palladium-catalyzed reactions and transition-metal-mediated transformations have been particularly useful in elaborating on this core structure.
From a pharmacological perspective, the potential applications of 2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine are vast. Its structural features suggest that it could interact with targets involved in inflammatory processes, neurodegenerative diseases, and cancer. While specific therapeutic applications are still under investigation, preliminary studies have shown promise in certain models. For example, derivatives of this compound have demonstrated inhibitory activity against enzymes implicated in inflammation pathways.
The agrochemical industry is also keenly interested in this compound due to its structural similarity to known bioactive molecules. Pyridine-based herbicides often exhibit high selectivity and efficacy, making them valuable tools for modern agriculture. By exploring derivatives of 2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine, researchers aim to develop new herbicides that offer improved performance while adhering to stringent environmental regulations.
In conclusion,2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine (CAS No. 1261471-90-2) is a multifaceted compound with significant potential in both pharmaceuticals and agrochemicals. Its unique structural features make it an attractive scaffold for further chemical elaboration and biological evaluation. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of next-generation therapeutics and crop protection agents.
1261471-90-2 (2-Hydroxy-3-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine) Related Products
- 1807283-60-8(Methyl 3-cyano-4-difluoromethoxy-2-fluorobenzoate)
- 2138518-05-3(1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl ester)
- 1261733-73-6(2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-6-methanol)
- 898788-99-3(2',6'-Dichloro-3-phenylpropiophenone)
- 475102-16-0(1-boc-5-chloro-2-trimethylsilanyl-indole)
- 181147-28-4(Hydrazinecarboximidamide, 2,2'-(1,3-phenylenedimethylidyne)bis-, dihydrochloride)
- 1173202-49-7(tert-butyl (4S)-4-ethyl-2,2-dioxo-oxathiazolidine-3-carboxylate)
- 1146902-08-0((3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one)
- 477889-19-3(1-{4-(2-Chloro-6-fluorobenzyl)oxyphenyl}-1-ethanol)
- 2549038-70-0(3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine)




